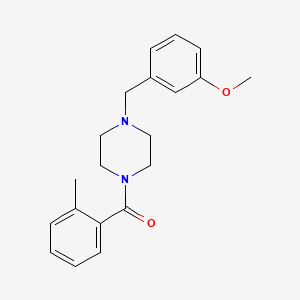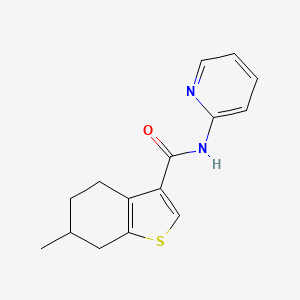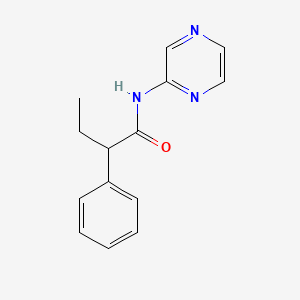![molecular formula C14H16N2O5 B4180505 8-(2-nitrobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4180505.png)
8-(2-nitrobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane
Descripción general
Descripción
8-(2-nitrobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the spirocyclic family of compounds and has a complex molecular structure.
Mecanismo De Acción
The mechanism of action of 8-(2-nitrobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood, but it is believed to work by inhibiting the growth of bacteria and fungi. This compound has been shown to have a broad-spectrum activity against a wide range of pathogens, including both gram-positive and gram-negative bacteria.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause any significant adverse effects on the body. This compound has been found to be well-tolerated in laboratory animals and has shown no signs of toxicity or adverse effects on the organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 8-(2-nitrobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane in laboratory experiments is its broad-spectrum activity against a wide range of pathogens. This makes it a useful tool for studying the mechanisms of action of different pathogens and for developing new antibiotics and antifungal agents. However, one of the limitations of using this compound is its complex molecular structure, which makes it challenging to synthesize and study.
Direcciones Futuras
There are several future directions for research on 8-(2-nitrobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane. One area of research is the development of new antibiotics and antifungal agents based on this compound. Another area of research is the study of the mechanism of action of this compound and its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, further research is needed to explore the potential applications of this compound in other fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, this compound is a complex compound that has shown promising results in scientific research. Its potential applications in drug discovery, photodynamic therapy, and other fields make it an exciting area of research. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in different fields.
Aplicaciones Científicas De Investigación
8-(2-nitrobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the field of drug discovery, particularly in the development of new antibiotics and antifungal agents. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Propiedades
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(2-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c17-13(11-3-1-2-4-12(11)16(18)19)15-7-5-14(6-8-15)20-9-10-21-14/h1-4H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOWXCCJOMOFKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196972 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4180439.png)
![N-[4-(1-piperidinylmethyl)phenyl]isonicotinamide](/img/structure/B4180447.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4180455.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4180467.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4180472.png)
![3-methyl-N-[1-methyl-2-(1-piperidinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4180484.png)
![N-(2-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4180486.png)


![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B4180522.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4180531.png)